molecular formula C8H6F3NO2 B13035631 2-(2,2,2-Trifluoroethyl)isonicotinic acid CAS No. 1256809-68-3

2-(2,2,2-Trifluoroethyl)isonicotinic acid

Cat. No.: B13035631
CAS No.: 1256809-68-3
M. Wt: 205.13 g/mol
InChI Key: SQFRQIVMMHGETI-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)isonicotinic acid is an organic compound that features a trifluoroethyl group attached to an isonicotinic acid moiety. This compound is of significant interest due to its unique chemical properties, which are influenced by the presence of the trifluoromethyl group. The trifluoromethyl group is known for its ability to enhance the lipophilicity and electron-withdrawing characteristics of molecules, making such compounds valuable in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the palladium-catalyzed trifluoroethylation of isonicotinic acid derivatives using trifluoroethyl iodide as the trifluoroethylating agent . This reaction is usually carried out under mild conditions, with the presence of a base such as potassium carbonate to facilitate the reaction.

Industrial Production Methods: On an industrial scale, the production of 2-(2,2,2-trifluoroethyl)isonicotinic acid may involve the use of more cost-effective and scalable methods. For instance, the reaction of isonicotinic acid with trifluoroethyl iodide in the presence of a copper catalyst can be employed. This method offers a higher yield and is more suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-(2,2,2-Trifluoroethyl)isonicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various trifluoroethylated derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)isonicotinic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential as a bioactive molecule.

    Medicine: Explored for its potential use in drug design and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2,2,2-trifluoroethyl)isonicotinic acid involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances the compound’s ability to interact with biological molecules, potentially inhibiting or modulating their activity. This can lead to various biological effects, such as the inhibition of enzymes or the modulation of receptor activity . The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Properties

CAS No.

1256809-68-3

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)pyridine-4-carboxylic acid

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)4-6-3-5(7(13)14)1-2-12-6/h1-3H,4H2,(H,13,14)

InChI Key

SQFRQIVMMHGETI-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1C(=O)O)CC(F)(F)F

Origin of Product

United States

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